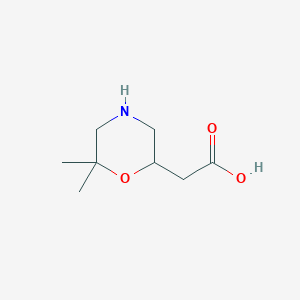
2-(6,6-Dimethylmorpholin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,6-Dimethylmorpholin-2-yl)acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 6-position and an acetic acid moiety at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid typically involves the reaction of 2,6-dimethylmorpholine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,6-Dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(6,6-Dimethylmorpholin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(6,6-Dimethylmorpholin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Methylmorpholin-2-yl)acetic acid
- 2-(6,6-Dimethylpiperidin-2-yl)acetic acid
- 2-(6,6-Dimethylmorpholin-2-yl)propionic acid
Uniqueness
2-(6,6-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(6,6-dimethylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-4-6(12-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ONGVAFMXVCXFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC(O1)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



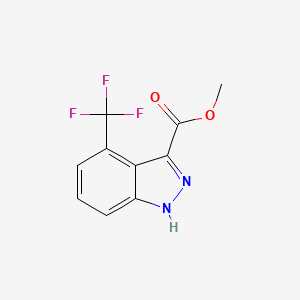
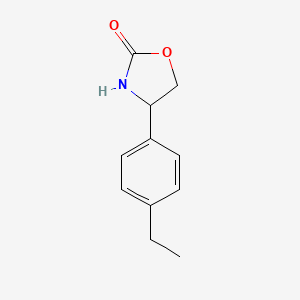

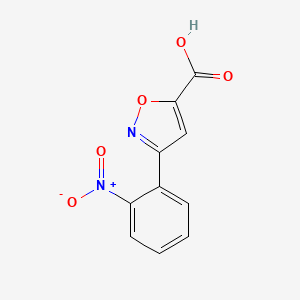
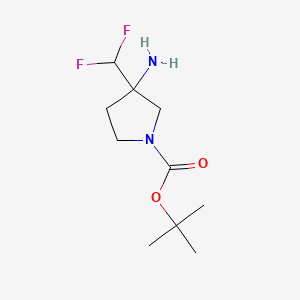
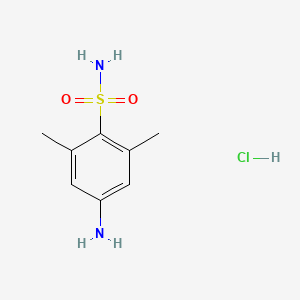
![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
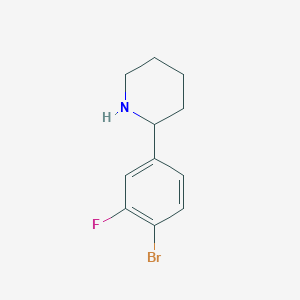
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

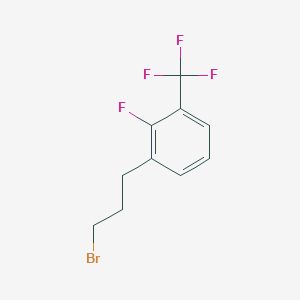

![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
